molecular formula C9H12N2 B12634444 (6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine

(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine

Cat. No.: B12634444
M. Wt: 148.20 g/mol
InChI Key: NLTVPCHUDGRKQN-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine is a chemical compound with the molecular formula C8H10N2 It is a derivative of pyridine and is known for its unique structure, which includes a cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine typically involves the cyclization of appropriate precursors. One common method involves the use of cyclopentanone and benzylamine as starting materials. The reaction proceeds through a series of steps including nucleophilic addition, acetylization, Vilsmeier cyclization, and dechlorination under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. For instance, manganese-catalyzed oxidation has been employed for the synthesis of related compounds, which could be adapted for industrial production .

Scientific Research Applications

Chemistry

In chemistry, (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promise in biological studies, particularly as a potential inhibitor of specific signaling pathways. For example, derivatives of this compound have been investigated for their ability to inhibit the Hedgehog signaling pathway, which is implicated in various cancers .

Industry

In industry, (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine and its derivatives are explored for their potential use as corrosion inhibitors for steel alloys. Their ability to form protective films on metal surfaces makes them valuable in preventing corrosion in industrial applications .

Mechanism of Action

The mechanism of action of (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine involves its interaction with specific molecular targets. For instance, as a Hedgehog signaling pathway inhibitor, it binds to and inhibits the activity of key proteins involved in this pathway, thereby preventing the proliferation of cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6,7-Dihydro-5H-1pyrindin-5-YL)-methyl-amine apart is its specific amine functional group, which allows for unique interactions in biological systems and provides distinct reactivity in chemical synthesis. Its ability to inhibit the Hedgehog signaling pathway also highlights its potential therapeutic applications .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

N-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C9H12N2/c1-10-8-4-5-9-7(8)3-2-6-11-9/h2-3,6,8,10H,4-5H2,1H3

InChI Key

NLTVPCHUDGRKQN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC=N2

Origin of Product

United States

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